2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This is typically achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the 4-ethylpiperazin-1-yl group: This step involves the reaction of the core structure with 4-ethylpiperazine under suitable conditions.
Attachment of the thiazolidinone moiety: This is done through a series of reactions, including condensation and cyclization, to introduce the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylpiperazin-1-yl)ethan-1-amine: A related compound with a similar piperazine moiety.
5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine: Another compound with a similar structure but different core.
Uniqueness
2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of functional groups and core structure, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C22H27N5O2S2 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H27N5O2S2/c1-4-8-26-21(29)17(31-22(26)30)13-16-19(25-11-9-24(5-2)10-12-25)23-18-7-6-15(3)14-27(18)20(16)28/h6-7,13-14H,4-5,8-12H2,1-3H3/b17-13- |
InChI Key |
XYMSIQCONOLXDP-LGMDPLHJSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC)SC1=S |
Origin of Product |
United States |
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